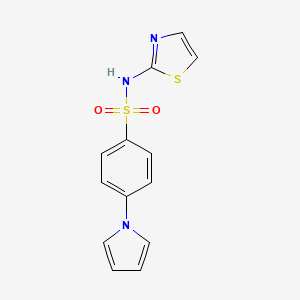

![molecular formula C19H22N4 B5555741 2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MIQ and has been the subject of several research studies. MIQ is a quinoline derivative that has shown promising results in various applications such as cancer treatment, antimalarial therapy, and neuroprotection.

Applications De Recherche Scientifique

Mutagenicity and Structural Analysis

- A study highlighted the effect of methyl substitution on the mutagenicity of imidazoquinoline derivatives, emphasizing the importance of methyl group positions in enhancing or reducing mutagenic activity. This research provides insights into the structural factors influencing the biological activity of such compounds (Nagao et al., 1981).

Synthesis and Potential Therapeutic Applications

- Research focused on the synthesis and structure identification of quinoline derivatives, aimed at developing potential anti-malarial agents. This underscores the chemical versatility and potential therapeutic value of quinoline-based compounds (Guo Qian-yi, 2011).

Benzodiazepine Receptor Ligands

- A study on the synthesis and structure-activity relationships of fused imidazopyridines as benzodiazepine receptor ligands highlighted the impact of specific substitutions on receptor affinity and in vivo activity. This research contributes to the development of compounds with potential applications in treating neurological disorders (Takada et al., 1996).

Fluorescent Probes for DNA Detection

- The synthesis of novel aminated benzimidazoquinolines for potential use as fluorescent probes for DNA detection illustrates the application of quinoline derivatives in biochemical and diagnostic research. These compounds exhibit enhanced fluorescence emission intensity, making them suitable for DNA-specific detection (Perin et al., 2011).

Photocatalytic and Magnetic Properties

- A study on octamolybdate complexes constructed from a quinoline-imidazole-monoamide ligand discussed the structures and electrochemical, photocatalytic, and magnetic properties of these complexes. This research demonstrates the multifunctional applications of quinoline derivatives in materials science (Li et al., 2020).

Propriétés

IUPAC Name |

2-methyl-4-[3-(1-methylimidazol-2-yl)piperidin-1-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-14-12-18(16-7-3-4-8-17(16)21-14)23-10-5-6-15(13-23)19-20-9-11-22(19)2/h3-4,7-9,11-12,15H,5-6,10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEOEGLKUISJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N3CCCC(C3)C4=NC=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)

![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)

![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)

![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)

![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)

![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)